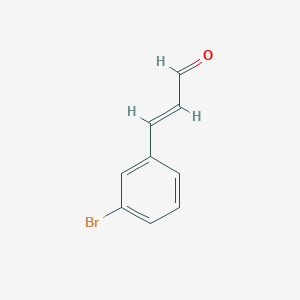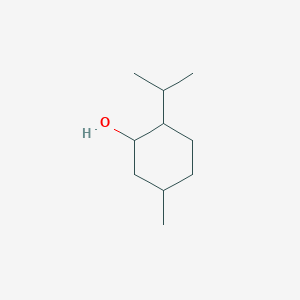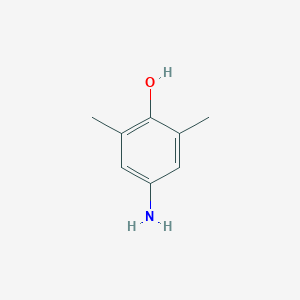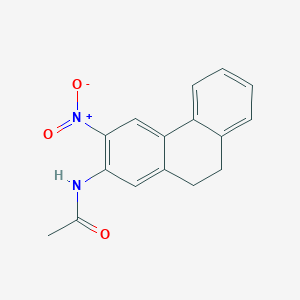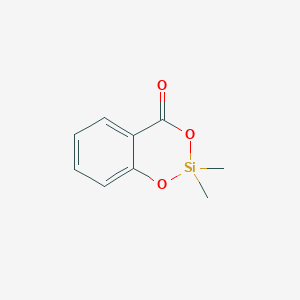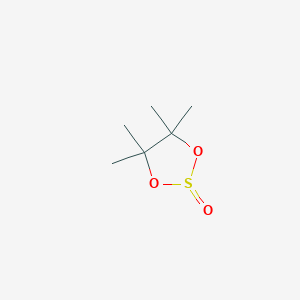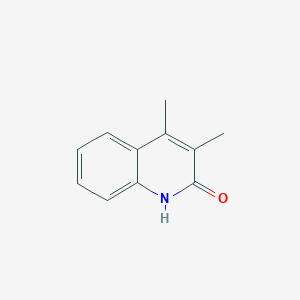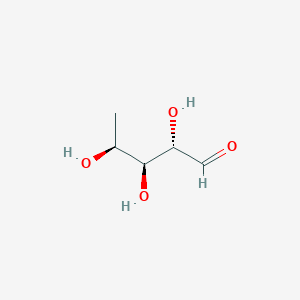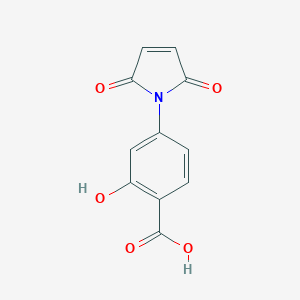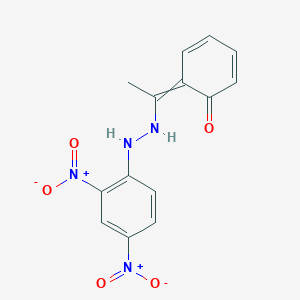
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. DNPH is a yellow to orange crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl compounds in samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques.
Wirkmechanismus
DNPH reacts with carbonyl compounds to form stable hydrazones. The reaction is a nucleophilic addition reaction, where the hydrazine group (NH2-NH-) of DNPH attacks the carbonyl group (C=O) of the carbonyl compound, forming a stable hydrazone. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
Biochemische Und Physiologische Effekte
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules, including proteins, nucleic acids, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
DNPH has several advantages for lab experiments. It is a highly specific reagent that reacts only with carbonyl compounds, making it useful for the detection and quantification of carbonyl compounds in various samples. DNPH is also a stable compound that can be easily stored and transported. However, DNPH has some limitations for lab experiments. It requires a relatively large amount of sample for analysis, and the reaction with carbonyl compounds can be slow, requiring long reaction times.
Zukünftige Richtungen
There are several future directions for the use of DNPH in scientific research. One direction is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another direction is the application of DNPH in the analysis of carbonyl compounds in complex samples, including environmental samples and biological samples. Additionally, DNPH can be used in the development of new drugs and therapies that target carbonyl compounds, which are implicated in various diseases, including cancer, diabetes, and Alzheimer's disease.
Synthesemethoden
DNPH can be synthesized by reacting 2,4-dinitrochlorobenzene with phenylhydrazine in the presence of a base. The reaction yields DNPH as a yellow to orange crystalline solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DNPH is widely used in scientific research for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) in their structure. They are commonly found in various samples, including environmental samples, food samples, and biological samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
Eigenschaften
CAS-Nummer |
17744-50-2 |
|---|---|
Produktname |
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone |
Molekularformel |
C14H12N4O5 |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H12N4O5/c1-9(11-4-2-3-5-14(11)19)15-16-12-7-6-10(17(20)21)8-13(12)18(22)23/h2-8,16,19H,1H3/b15-9+ |
InChI-Schlüssel |
GDOYOEYMNQELFH-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2O |
Kanonische SMILES |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




